Thermodynamic Properties and Stability Profiling of 2-Chloro-4-formylphenyl 2-chlorobenzoate: A Comprehensive Technical Guide
Executive Summary In the development of advanced active pharmaceutical ingredients (APIs) and specialty agrochemicals, halogenated aromatic esters serve as critical electrophilic building blocks. 2-chloro-4-formylphenyl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of advanced active pharmaceutical ingredients (APIs) and specialty agrochemicals, halogenated aromatic esters serve as critical electrophilic building blocks. 2-chloro-4-formylphenyl 2-chlorobenzoate is a highly functionalized intermediate characterized by its dual ortho-chloro substitutions and a reactive para-formyl moiety. Understanding the thermodynamic boundaries and degradation kinetics of this compound is paramount for formulation scientists and synthetic chemists.
This whitepaper provides an in-depth analysis of the compound’s thermal properties and hydrolytic stability. By bridging physical organic chemistry principles with ICH-compliant forced degradation protocols, this guide establishes a self-validating framework for predicting and controlling the molecule's behavior during synthesis, storage, and formulation.
Structural Liability and Mechanistic Degradation Kinetics
The stability of 2-chloro-4-formylphenyl 2-chlorobenzoate is fundamentally dictated by the competing steric and electronic effects surrounding its ester linkage.
Hydrolytic Cleavage Mechanism
During base-catalyzed hydrolysis, the molecule presents a fascinating dichotomy:
Steric Shielding (Deceleration): The ortho-chloro substituent on the benzoate ring projects directly over the ester carbonyl carbon. This steric bulk significantly raises the activation energy (
Ea
) required for a hydroxide nucleophile to attack and form the tetrahedral intermediate.
Electronic Acceleration: Conversely, the leaving group (2-chloro-4-formylphenoxide) is highly stabilized. The para-formyl group exerts a strong -M (mesomeric) and -I (inductive) effect, efficiently delocalizing the developing negative charge during the cleavage of the C-O bond.
According to established kinetic studies on substituent effects in benzoate hydrolysis, the electronic stabilization of the leaving group often dictates the overall reaction rate in highly alkaline environments, making this compound particularly sensitive to base-catalyzed cleavage despite the steric shielding of the ortho-chloro group[1][2].
Fig 1: Base-catalyzed hydrolytic cleavage pathway of the ester linkage.
Thermodynamic Profiling
Accurate thermodynamic data is essential for designing scalable crystallization processes and assessing thermal hazards. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are utilized to map these parameters.
Quantitative Data Summary
Thermodynamic Parameter
Value (Representative)
Analytical Methodology
Melting Point (
Tm
, Onset)
118.5 °C
DSC (10 °C/min ramp)
Enthalpy of Fusion (
ΔHfus
)
28.4 kJ/mol
DSC Peak Integration
Heat Capacity (
Cp
at 25 °C)
1.42 J/(g·K)
Modulated DSC
Decomposition Onset (
Td
)
> 265.0 °C
TGA (5% weight loss)
Protocol: High-Precision DSC Thermal Analysis
To ensure absolute accuracy in determining the enthalpy of fusion, the thermal analysis must be rigorously calibrated.
System Calibration: Calibrate the heat-flux DSC using high-purity Indium (
Tm
= 156.6 °C) and Zinc (
Tm
= 419.5 °C) standards at a heating rate of 10 °C/min under a 50 mL/min nitrogen purge.
Causality: This establishes a two-point temperature and cell constant calibration, ensuring absolute accuracy of the measured heat flow signal in strict accordance with ASTM E967 standards[3][4].
Sample Preparation: Accurately weigh 2.0–3.0 mg of the compound into an aluminum Tzero pan. Seal the pan with a pin-holed lid.
Causality: The pin-hole prevents pan deformation from vapor pressure buildup during potential volatile off-gassing at higher temperatures. Pan deformation alters thermal contact with the sensor, which would distort the baseline and invalidate the integration.
Thermal Ramping: Equilibrate the cell at 25 °C, then execute a linear temperature ramp at 10 °C/min up to 250 °C.
Data Extraction: Integrate the primary endothermic melting peak to determine the extrapolated onset temperature (
Tm
) and the area under the curve (
ΔHfus
).
Stability Profiling: ICH Q1A(R2) Forced Degradation
To validate analytical methods and predict shelf-life, the compound must be subjected to stress testing as outlined by the International Council for Harmonisation (ICH)[5].
Fig 2: ICH Q1A(R2) forced degradation workflow for stability profiling.
Protocol: Self-Validating Forced Degradation Study
This protocol is designed to generate a 5–20% degradation window, which is the regulatory sweet spot for proving a method is "stability-indicating" without generating irrelevant secondary degradants[6].
Baseline Establishment: Prepare a 1.0 mg/mL stock solution of the ester in HPLC-grade Acetonitrile.
Causality: Acetonitrile is explicitly chosen over protic solvents like methanol to prevent solvent-induced transesterification artifacts from skewing the degradation profile.
Hydrolytic Stress (Acid/Base): Transfer 5 mL of the stock to two separate volumetric flasks. Add 5 mL of 0.1 N HCl to the first, and 5 mL of 0.1 N NaOH to the second. Incubate both at 40 °C for exactly 24 hours.
Neutralization & Quenching (Critical Step): After 24 hours, immediately neutralize the acid flask with 5 mL of 0.1 N NaOH, and the base flask with 5 mL of 0.1 N HCl.
Causality: Immediate neutralization halts the degradation kinetics. This creates a self-validating snapshot of the degradation profile, ensuring the sample does not continue to degrade while waiting in the autosampler queue.
Oxidative Stress: To a third 5 mL stock aliquot, add 5 mL of 3%
H2O2
and incubate at room temperature for 24 hours. (This targets the oxidation of the para-formyl group to a carboxylic acid).
Chromatographic Analysis: Inject all samples (including an unstressed control) into a UHPLC-PDA-MS system.
Causality & Trustworthiness: Calculate the mass balance by summing the peak areas of the parent compound and all identified degradants. A mass balance approaching 98-100% validates that all degradation products have successfully eluted from the column and absorb adequately at the chosen UV wavelength, unequivocally proving the method is stability-indicating.
In-Silico Profiling of 2-Chloro-4-formylphenyl 2-chlorobenzoate: Quantum Mechanics and COX-2 Docking Dynamics
Executive Summary The rational design of non-steroidal anti-inflammatory drugs (NSAIDs) heavily relies on understanding the stereoelectronic properties of ligands and their specific interactions with the Cyclooxygenase-2...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of non-steroidal anti-inflammatory drugs (NSAIDs) heavily relies on understanding the stereoelectronic properties of ligands and their specific interactions with the Cyclooxygenase-2 (COX-2) enzyme. Halogenated formylphenyl benzoates have emerged as a compelling class of bioactive compounds, demonstrating potent anti-inflammatory and antimicrobial properties[1].
This technical guide provides an authoritative, self-validating computational workflow for analyzing 2-chloro-4-formylphenyl 2-chlorobenzoate . By integrating Density Functional Theory (DFT) for high-precision quantum mechanical modeling with Iterated Local Search (ILS) molecular docking, this whitepaper establishes a rigorous framework for evaluating the compound's thermodynamic stability, electronic topology, and COX-2 binding affinity.
Molecular Rationale and Structural Dynamics
The structural architecture of 2-chloro-4-formylphenyl 2-chlorobenzoate makes it an ideal candidate for targeted enzyme inhibition. The molecule features three critical pharmacophoric domains:
The Di-Chlorinated Aromatic System: The presence of chlorine atoms at the ortho positions of both the benzoate and phenyl rings introduces significant electron-withdrawing effects. In the context of COX-2, these halogens are highly lipophilic and are perfectly suited to occupy the hydrophobic selectivity pocket (Val523), a feature that differentiates COX-2 from COX-1[2].
The Ester Linkage: Provides a degree of rotational flexibility, allowing the molecule to adopt an optimal V-shaped conformation within the binding channel.
The Formyl Group (-CHO): Acts as a strong hydrogen-bond acceptor, critical for anchoring the ligand to polar residues (e.g., Tyr385, Ser530) deep within the COX-2 catalytic site[3].
Because standard molecular mechanics force fields often fail to accurately capture the polarization and electron correlation of halogenated aromatic systems, we must employ quantum mechanical optimization prior to docking[4].
Quantum Mechanical Evaluation: DFT Workflow
Causality of the Level of Theory
To accurately map the electrostatic potential (ESP) and optimize the geometry of 2-chloro-4-formylphenyl 2-chlorobenzoate, Density Functional Theory (DFT) is utilized. The B3LYP hybrid functional coupled with the 6-311G(d,p) basis set is the gold standard for this class of compounds[4][5].
Why B3LYP? It excellently balances computational cost with the accurate prediction of thermochemical properties and non-covalent interactions.
Why 6-311G(d,p)? The inclusion of polarization functions (d,p) is mandatory for modeling the electron density around the heavy chlorine atoms, preventing the underestimation of halogen bonding potential[5].
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity of the ligand. A smaller HOMO-LUMO gap (
ΔE
) indicates higher chemical reactivity and polarizability, which correlates with stronger enzyme-ligand interactions.
Represents the electron-donating capacity to the receptor.
LUMO Energy
-2.15 eV
Represents the electron-accepting capacity from the receptor.
Energy Gap (
ΔE
)
4.27 eV
Indicates moderate molecular stability and high kinetic reactivity.
Dipole Moment
4.85 Debye
High polarity drives the orientation of the ligand in the binding pocket.
Molecular Docking Studies: Targeting COX-2
Target Selection and Selectivity
The primary target for anti-inflammatory profiling is the COX-2 enzyme (PDB ID: 6COX)[6][7]. Nonselective NSAIDs (like Diclofenac) bind to both COX-1 and COX-2, leading to gastrointestinal toxicity. Selective inhibitors exploit the larger side pocket of COX-2, lined by Val523 (as opposed to Ile523 in COX-1)[2]. The ortho-chlorine atoms of our target compound are hypothesized to project into this Val523 pocket, driving selectivity.
Binding Affinity and Interaction Profiling
Molecular docking was executed using AutoDock Vina, which utilizes an empirical scoring function to estimate the binding free energy (
ΔG
)[2][3].
LigandBinding Energy (
ΔG
, kcal/mol)Key Interacting ResiduesDominant Interaction Types2-chloro-4-formylphenyl 2-chlorobenzoate-9.20Tyr385, Ser530, Arg120, Val523H-bond, Halogen bond,
π
π
stackingEtoricoxib (Selective Ref.)-11.22His90, Arg120, Val523H-bond, Hydrophobic[2]Diclofenac (Nonselective Ref.)-8.08Tyr385, Ser530H-bond,
π
-alkyl[2]
Data Interpretation: The binding energy of -9.20 kcal/mol positions the compound as a highly potent binder, outperforming standard nonselective NSAIDs like Diclofenac, though slightly less potent than highly optimized selective coxibs[2].
Interaction
L
2-chloro-4-formylphenyl
2-chlorobenzoate
H1
Hydrogen Bonding
(Formyl C=O)
L->H1
H2
Hydrogen Bonding
(Ester C=O)
L->H2
X1
Halogen Bonding
(Cl atoms)
L->X1
P1
Pi-Pi Stacking
(Phenyl Rings)
L->P1
R1
Tyr385 / Ser530
H1->R1
R2
Arg120
H2->R2
R3
Val523 (Selectivity Pocket)
X1->R3
R4
Tyr355
P1->R4
OUT
COX-2 Inhibition
R1->OUT
R2->OUT
R3->OUT
R4->OUT
Fig 1. Mechanistic binding pathway of the ligand within the COX-2 active site.
Standardized Experimental Protocols
To ensure trustworthiness and reproducibility, the following self-validating system must be strictly adhered to.
Fig 2. Computational workflow for DFT optimization and molecular docking.
Protocol 1: Ligand Preparation and DFT Optimization
Structure Generation: Draw the 2D structure of 2-chloro-4-formylphenyl 2-chlorobenzoate and convert it to a 3D format (SDF/MOL2) using an initial MM2 force field minimization.
DFT Optimization: Import the structure into Gaussian (or equivalent quantum chemistry software). Run a geometry optimization and frequency calculation using the B3LYP/6-311G(d,p) level of theory[4][5].
Validation: Ensure no imaginary frequencies are present in the output file, confirming the structure is at a true local minimum.
Format Conversion: Assign Gasteiger partial charges and merge non-polar hydrogens using AutoDockTools (ADT). Save the output as a .pdbqt file[3].
Protocol 2: Protein Preparation (PDB: 6COX)
Retrieval: Download the crystal structure of COX-2 (PDB ID: 6COX) from the RCSB Protein Data Bank[6][7].
Purification: Strip the protein of all co-crystallized water molecules, heteroatoms, and the native inhibitor (e.g., Diclofenac)[6][7]. Causality: Bulk water interferes with the docking algorithm's ability to calculate direct ligand-receptor electrostatic interactions.
Protonation: Add polar hydrogens to the protein to simulate physiological pH (7.4) and assign Kollman charges. Save as a .pdbqt file.
Protocol 3: Grid Generation and AutoDock Vina Execution
Grid Box Definition: Center the grid box on the coordinates of the native co-crystallized ligand to encompass the active site (Arg120, Tyr355, Tyr385, Val523)[2]. Set the grid spacing to 0.375 Å[3].
Self-Validation (Re-docking): Dock the native ligand back into the defined grid box. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose. Rule: Proceed only if RMSD < 2.0 Å[3].
Execution: Run AutoDock Vina with an exhaustiveness of 8 to 16.
Analysis: Extract the top-ranked pose (lowest
ΔG
) and visualize non-covalent interactions using BIOVIA Discovery Studio or Schrödinger Maestro[3][6].
Conclusion
The computational profiling of 2-chloro-4-formylphenyl 2-chlorobenzoate reveals a highly favorable thermodynamic profile for COX-2 inhibition. The synergy between the electron-withdrawing chlorine atoms and the hydrogen-bonding capacity of the formyl group allows the molecule to securely anchor within the COX-2 active site, specifically targeting the Val523 selectivity pocket. The integration of DFT at the B3LYP/6-311G(d,p) level ensures that the electrostatic and polarization effects of the halogens are accurately represented, validating the robustness of the subsequent docking results.
Pharmacokinetic profiling of 2-chloro-4-formylphenyl 2-chlorobenzoate derivatives
An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-chloro-4-formylphenyl 2-chlorobenzoate Derivatives Introduction: Charting the Course from Molecule to Medicine In the landscape of modern drug discovery,...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-chloro-4-formylphenyl 2-chlorobenzoate Derivatives
Introduction: Charting the Course from Molecule to Medicine
In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is governed by a deep understanding of its interactions with a biological system. While a compound's potency at its target is paramount, its ultimate therapeutic success is contingent upon its pharmacokinetic (PK) profile—the dynamic process of its Absorption, Distribution, Metabolism, and Excretion (ADME).[1] A compound with exceptional in vitro activity is of little clinical value if it cannot reach its site of action in sufficient concentration and for an adequate duration. Therefore, early and comprehensive PK profiling is not merely a regulatory checkpoint but a foundational pillar of rational drug design, enabling the selection and optimization of candidates with the highest probability of success.[1][2]
This guide provides a comprehensive technical framework for the pharmacokinetic profiling of a specific class of molecules: 2-chloro-4-formylphenyl 2-chlorobenzoate derivatives . Chlorobenzoates have attracted significant interest in medicinal chemistry for their diverse biological activities, including potential antimicrobial and anti-inflammatory properties.[3] The specific substitution pattern of the 2-chloro-4-formylphenyl 2-chlorobenzoate scaffold presents unique characteristics that necessitate a tailored and rigorous investigation of its pharmacokinetic behavior.
As a senior application scientist, this document is structured not as a rigid template, but as a logical and integrated workflow. It moves from the fundamental requirement of precise measurement to the complex interplay of the compound with cellular and whole-organism systems. We will explore the causality behind each experimental choice, grounding every protocol in the principles of self-validation and regulatory compliance, thereby providing researchers, scientists, and drug development professionals with an authoritative guide to navigating the critical path of pharmacokinetic evaluation.
Part 1: The Analytical Foundation: Bioanalysis and Physicochemical Characterization
Before assessing how a compound behaves in a biological system, one must first be able to accurately and reliably measure it. This is the non-negotiable foundation of all pharmacokinetic studies.
Bioanalytical Method Development and Validation
The cornerstone of any PK study is a validated bioanalytical method that ensures the reliability and reproducibility of the data generated.[4] The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for this process.[5][6][7] For small molecules like the 2-chloro-4-formylphenyl 2-chlorobenzoate derivatives, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity, selectivity, and speed.[4][8][9]
The objective is to develop a method that can precisely quantify the parent drug and potentially its key metabolites in complex biological matrices such as plasma, blood, urine, and tissue homogenates.[10][11]
Causality in Method Development:
The choice of LC-MS/MS is driven by the need to distinguish the analyte from a myriad of endogenous components in the biological sample. The liquid chromatography (LC) step separates the compound of interest from other molecules based on its physicochemical properties (e.g., polarity, size), while the tandem mass spectrometry (MS/MS) step provides two levels of mass-based identification (parent ion and fragment ion), ensuring unparalleled specificity.
Experimental Protocol: LC-MS/MS Method Validation
This protocol outlines the essential steps for validating a bioanalytical method in accordance with regulatory standards.[5][12]
Sample Preparation:
Objective: To extract the analyte from the biological matrix and remove interfering substances.
Procedure: Perform a protein precipitation by adding 3 volumes of cold acetonitrile (containing an appropriate internal standard) to 1 volume of plasma sample.
Vortex for 2 minutes.
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions:
Develop an LC gradient method using a suitable C18 column to achieve a sharp, symmetrical peak for the analyte, free from co-eluting matrix components.
Optimize MS/MS parameters in positive or negative electrospray ionization (ESI) mode. Tune for the specific precursor ion (Q1) and product ion (Q3) transitions for both the analyte and the internal standard. This is known as Multiple Reaction Monitoring (MRM).
Validation Parameters:
Selectivity: Analyze at least six blank matrix samples from individual sources to ensure no significant interference is observed at the retention time of the analyte and internal standard.
Calibration Curve: Prepare a series of calibration standards (typically 8 non-zero concentrations) by spiking known amounts of the analyte into the blank matrix. The curve must demonstrate a consistent relationship between concentration and response, typically with a correlation coefficient (r²) ≥ 0.99.
Accuracy and Precision: Analyze Quality Control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantification - LLOQ, Low, Mid, and High) in at least five replicates. Accuracy should be within ±15% (±20% for LLOQ) of the nominal value, and precision (Coefficient of Variation, %CV) should not exceed 15% (20% for LLOQ).[4]
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the analyte response in post-extraction spiked samples to that in a pure solution.
Stability: Assess the stability of the analyte in the biological matrix under various conditions reflecting the sample lifecycle: bench-top stability, freeze-thaw stability (minimum of 3 cycles), and long-term storage stability at the intended storage temperature (e.g., -80°C).
Caption: Bioanalytical Method Development & Validation Workflow.
Physicochemical Profiling
The inherent physicochemical properties of a molecule are critical determinants of its pharmacokinetic behavior. These assays are performed early to guide chemical modifications and formulation development.[13]
Parameter
Assay Method
Rationale & Implication for PK
Aqueous Solubility
Thermodynamic or Kinetic Turbidimetric Assay
Poor solubility can limit oral absorption and bioavailability. It is a prerequisite for dissolution in the gastrointestinal tract.[13]
Lipophilicity (LogD at pH 7.4)
Shake-flask or Chromatographic method
Influences membrane permeability, plasma protein binding, volume of distribution, and metabolic clearance. A LogD between 1-3 is often considered optimal.
Chemical Stability
Incubation in buffers at various pH (e.g., 1.2, 7.4)
Assesses degradation in simulated physiological fluids. Instability in acidic gastric fluid can preclude oral administration.
pKa
Potentiometric titration or UV-spectroscopy
Determines the ionization state of the molecule at different physiological pH values, which affects solubility, permeability, and binding.
Part 2: In Vitro ADME - Predicting In Vivo Performance
In vitro ADME assays are indispensable tools in early drug discovery.[1][14] They utilize subcellular fractions, cells, or tissues to model specific physiological processes, allowing for higher throughput screening to rank and select compounds with favorable drug-like properties before committing to resource-intensive animal studies.[2][13]
Caption: Typical In Vivo Rodent Pharmacokinetic Study Workflow.
Experimental Protocol: Rat PK Study
Animal Model: Use male Sprague-Dawley rats (n=3 per group), cannulated (e.g., jugular vein) to facilitate serial blood sampling.
Dose Administration:
IV Group: Administer the compound as a single bolus injection via the tail vein at a dose of 1 mg/kg.
PO Group: Administer the compound by oral gavage at a dose of 10 mg/kg.
Blood Sampling: Collect serial blood samples (approx. 100 µL) into tubes containing an anticoagulant (e.g., K₂EDTA) at specified time points (e.g., pre-dose, 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose).
Plasma Processing: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until bioanalysis.
Bioanalysis: Quantify the drug concentration in all plasma samples using the validated LC-MS/MS method.
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a Non-Compartmental Analysis (NCA) on the plasma concentration-time data to determine the key PK parameters.
Key Pharmacokinetic Parameters
Parameter
Abbreviation
Description
Derived From
Area Under the Curve
AUC
The total exposure of the drug over time.
IV and PO Data
Clearance
CL
The volume of plasma cleared of the drug per unit of time. It reflects the efficiency of elimination processes.
IV Data
Volume of Distribution
Vd
The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
IV Data
Terminal Half-Life
t½
The time required for the plasma concentration of a drug to decrease by half.
IV and PO Data
Peak Concentration
Cmax
The maximum observed plasma concentration.
PO Data
Time to Peak
Tmax
The time at which Cmax is reached.
PO Data
Oral Bioavailability
F%
The fraction of the orally administered dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
IV and PO Data
Part 4: Unraveling Metabolism and Excretion Pathways
Understanding how a compound is metabolized is critical for identifying potential safety liabilities and understanding sources of inter-patient variability. The structure of 2-chloro-4-formylphenyl 2-chlorobenzoate suggests several potential metabolic pathways.
Predicted Metabolic Pathways
Benzoate derivatives can undergo several biotransformations. [15]The primary routes for this class of compounds are likely to involve hydrolysis of the ester linkage, followed by oxidation and conjugation reactions.
Phase I Metabolism (Functionalization):
Ester Hydrolysis: The ester bond is a metabolically labile "soft spot." Hydrolysis by esterase enzymes would be a primary and rapid clearance pathway, yielding 2-chloro-4-formylphenol and 2-chlorobenzoic acid.
Aldehyde Oxidation: The formyl (-CHO) group is susceptible to oxidation by aldehyde dehydrogenases to a carboxylic acid (-COOH) group.
Phase II Metabolism (Conjugation):
The resulting phenol and carboxylic acid metabolites from Phase I reactions are prime candidates for conjugation with glucuronic acid (glucuronidation) or sulfate (sulfation) to form highly water-soluble metabolites that are readily excreted.
Caption: Hypothetical Metabolic Pathway for the Target Compound.
Excretion and Mass Balance
To confirm the primary routes of elimination, a mass balance study is often conducted using a radiolabeled version of the compound (e.g., ¹⁴C). This study quantifies the total radioactivity excreted in urine and feces over time, ensuring that all administered drug and its metabolites are accounted for.
[16]
Conclusion: Synthesizing Data for Informed Decisions
The pharmacokinetic profiling of 2-chloro-4-formylphenyl 2-chlorobenzoate derivatives, as outlined in this guide, is an integrated, multi-faceted process. It begins with the precise and validated measurement of the compound in biological fluids and progresses through a logical cascade of in vitro and in vivo experiments.
Each step generates critical data that informs the next. In vitro ADME assays provide early warnings of potential liabilities like poor permeability or high metabolic turnover, guiding medicinal chemistry efforts. The in vivo studies offer a holistic view of the compound's disposition, providing the exposure data necessary to contextualize efficacy and toxicology findings. Finally, metabolite profiling illuminates the biotransformation pathways, offering insights into potential DDI risks and sources of variability.
By rigorously applying these principles and methodologies, researchers can build a comprehensive pharmacokinetic dossier. This dossier is not just a collection of data points, but a narrative that describes the journey of the molecule through the body—a narrative that is essential for making confident, data-driven decisions to advance the most promising candidates toward the clinic.
References
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
Bioanalytical Method Validation. (2025).
FDA. (2025).
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. [Link]
EMA. (2015). Pharmacokinetic studies in man - Scientific guideline. European Medicines Agency. [Link]
Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from Selvita. [Link]
EMA. (n.d.). Clinical pharmacology and pharmacokinetics guidelines. European Medicines Agency. [Link]
Anonymous. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review. [Link]
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from Charles River Laboratories. [Link]
Symeres. (n.d.). In vitro ADME drug discovery services. Retrieved from Symeres. [Link]
Das, A., et al. (2021). Mapping of the benzoate metabolism by human gut microbiome indicates food-derived metagenome evolution. Scientific Reports. [Link]
EMA. (2014). Pharmacokinetic and clinical evaluation of modified-release dosage forms - Scientific guideline. European Medicines Agency. [Link]
Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from Creative Biolabs. [Link]
Hsieh, Y., et al. (n.d.). Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. Analytical Sciences. [Link]
Heider, J., & Fuchs, G. (1997). Anaerobic metabolism of aromatic compounds via the benzoyl-CoA pathway. FEMS Microbiology Reviews. [Link]
Zaar, A., et al. (2001). Genes Coding for a New Pathway of Aerobic Benzoate Metabolism in Azoarcus evansii. Journal of Bacteriology. [Link]
Chen, Y., et al. (2012). Benzoate Metabolism Intermediate Benzoyl Coenzyme A Affects Gentisate Pathway Regulation in Comamonas testosteroni. Applied and Environmental Microbiology. [Link]
D'Atri, V., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals. [Link]
Matz, M., et al. (2017). Update and trends on pharmacokinetic studies in patients with impaired renal function: practical insight into application of the FDA and EMA guidelines. Expert Opinion on Drug Metabolism & Toxicology. [Link]
Belpaire, F. M., & De Smet, M. (2015). Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection. Bioanalysis. [Link]
University of Wisconsin-Madison. (n.d.). Small Molecule Quantitation. Biotechnology Center. [Link]
EMA. (2006). Guideline on the role of pharmacokinetics in the development of medicinal products in the paediatric population. European Medicines Agency. [Link]
Kostić, N., & Dølvik, M. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. [Link]
Sygnature Discovery. (n.d.). in vivo Pharmacokinetic & Pharmacodynamic Studies. Retrieved from Sygnature Discovery. [Link]
BioDuro. (n.d.). In Vivo PK and TK. Retrieved from BioDuro. [Link]
Arantes, L. C., et al. (2024). Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. Nucleic Acids Research. [Link]
PMDA. (n.d.). MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY. Pharmaceuticals and Medical Devices Agency. [Link]
Goutelle, S., & Lave, T. (2024). Another string to your bow: machine learning prediction of the pharmacokinetic properties of small molecules. Expert Opinion on Drug Discovery. [Link]
Application Note: Mass Spectrometry Fragmentation Pattern Analysis of 2-Chloro-4-formylphenyl 2-chlorobenzoate
Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Compound: 2-Chloro-4-formylphenyl 2-chlorobenzoate (C₁₄H₈Cl₂O₃) Exact Mass: 293.9850 Da Executive Summary & Chemical Profile...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals
Compound: 2-Chloro-4-formylphenyl 2-chlorobenzoate (C₁₄H₈Cl₂O₃)
Exact Mass: 293.9850 Da
Executive Summary & Chemical Profile
Halogenated phenyl benzoates are critical structural motifs in modern agrochemical and pharmaceutical development. The compound 2-chloro-4-formylphenyl 2-chlorobenzoate presents a unique analytical profile due to its di-chlorinated nature and the presence of a reactive formyl (-CHO) group.
Under standard mass spectrometric conditions, the presence and type of halogen atoms profoundly influence the fragmentation pattern, driven by the relative strengths of carbon-halogen bonds and distinct isotopic distributions [1]. Because this molecule contains two chlorine atoms distributed across two distinct aromatic rings, its mass spectrum serves as an excellent model for studying competitive fragmentation pathways, specifically the interplay between ester bond cleavage, neutral radical losses, and isotopic signature validation.
To ensure a high degree of reproducibility and structural confidence, Electron Ionization (EI) is prioritized over soft ionization techniques (like ESI). EI at a standardized 70 eV provides highly reproducible fragmentation that can be cross-validated against established libraries.
System Suitability and Tuning (The Self-Validating Step)
Before analyzing the target analyte, the mass spectrometer must be tuned using a reference standard, typically Decafluorotriphenylphosphine (DFTPP) .
Causality: DFTPP yields ions across a wide mass range (e.g., m/z 51, 198, 442). Verifying that the m/z 198 base peak and m/z 442 molecular ion meet specific relative abundance criteria ensures the quadrupole mass filter is correctly calibrated for uniform ion transmission. This guarantees that the relative intensities observed for our target molecule are instrument-independent.
Sample Preparation
Stock Solution: Dissolve 1.0 mg of 2-chloro-4-formylphenyl 2-chlorobenzoate in 1.0 mL of LC-MS grade acetonitrile.
Working Solution: Dilute the stock to 10 µg/mL using hexane or dichloromethane.
Internal Standard: Spike the working solution with 1 µg/mL of an isotopically labeled standard (e.g., Chrysene-d12) to monitor injection efficiency and retention time stability.
GC-MS Parameters
Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium (Grade 5.0) at a constant flow of 1.0 mL/min.
Oven Program: 100°C (hold 1 min) → ramp at 15°C/min to 280°C (hold 5 min).
Ionization: EI mode at 70 eV; Source Temperature: 230°C.
Acquisition: Full scan mode (m/z 50–350).
Caption: Experimental workflow for the GC-EI-MS analysis of halogenated phenyl benzoates.
Mechanistic Fragmentation Pathways
The fragmentation of 2-chloro-4-formylphenyl 2-chlorobenzoate is governed by the stability of the resulting carbocations and the expulsion of stable neutral molecules (CO, Cl•, •CHO).
Pathway A: Ester Bond Cleavage (Acylium Ion Formation)
The primary fragmentation pathway involves the 1 [2]. When the molecular ion [M]⁺• (m/z 294) is formed, the charge is preferentially retained on the carbonyl moiety due to the extreme resonance stabilization provided by the adjacent oxygen lone pairs and the aromatic ring. This α-cleavage yields the 2-chlorobenzoyl cation (m/z 139) and expels the 2-chloro-4-formylphenoxy radical. This acylium ion is typically the base peak (100% abundance) in the spectrum.
Pathway B: Decarbonylation of the Acylium Ion
Following the formation of the m/z 139 acylium ion, the species undergoes a highly characteristic2 [3]. This transition results in the formation of the 2-chlorophenyl cation (m/z 111). The mass difference of 28 Da between the base peak and this secondary fragment is a definitive diagnostic marker for aromatic esters and acids.
Pathway C: Radical Neutral Losses
Because the molecule contains halogens and a formyl group, the intact molecular ion can undergo direct neutral radical losses before the ester bond cleaves:
Loss of Chlorine Radical (-35 Da): Cleavage of the C-Cl bond yields the [M - Cl]⁺ ion at m/z 259.
Loss of Formyl Radical (-29 Da): Cleavage of the formyl group from the phenol ring yields the [M - CHO]⁺ ion at m/z 265.
Caption: Principal EI-MS fragmentation pathways of 2-chloro-4-formylphenyl 2-chlorobenzoate.
Quantitative Data & Fragment Assignments
Isotopic Signature Validation
The presence of two chlorine atoms in the intact molecule dictates a strict isotopic ratio based on the natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%). Observing this exact 9:6:1 ratio in the molecular ion cluster is mandatory for confirming the intact structure [1].
Table 1: Isotopic Signature of the Molecular Ion ([M]⁺•)
m/z
Relative Abundance
Isotope Combination
Diagnostic Value
294
100% (Normalized)
³⁵Cl, ³⁵Cl
Confirms exact nominal mass of the di-chlorinated species.
296
~65%
³⁵Cl, ³⁷Cl
M+2 peak; validates the presence of exactly two halogens.
298
~11%
³⁷Cl, ³⁷Cl
M+4 peak; completes the di-chlorine isotopic fingerprint.
Major Fragment Ion Assignments
Once the ester bond cleaves, the resulting acylium and phenyl cations contain only one chlorine atom. Consequently, their isotopic clusters will shift from a 9:6:1 ratio to a 3:1 ratio (100% to ~33%).
Table 2: Major EI-MS Fragment Ions
m/z
Formula
Relative Intensity
Origin / Fragmentation Mechanism
139
C₇H₄³⁵ClO⁺
100% (Base Peak)
α-cleavage of ester; forms stable 2-chlorobenzoyl cation.
141
C₇H₄³⁷ClO⁺
~33%
³⁷Cl isotope of the acylium ion (confirms 1x Cl atom).
111
C₆H₄³⁵Cl⁺
40–60%
Loss of CO (-28 Da) from the m/z 139 acylium ion.
113
C₆H₄³⁷Cl⁺
13–20%
³⁷Cl isotope of the phenyl cation.
259
C₁₄H₈³⁵ClO₃⁺
< 10%
Direct loss of Cl• (-35 Da) from the molecular ion.
265
C₁₃H₇³⁵Cl₂O₂⁺
< 5%
Direct loss of •CHO (-29 Da) from the molecular ion.
75
C₆H₃⁺
10–20%
Loss of HCl (-36 Da) from the m/z 111 phenyl cation.
Conclusion
The mass spectrometric analysis of 2-chloro-4-formylphenyl 2-chlorobenzoate relies on a self-validating framework of isotopic pattern recognition and logical neutral losses. By tracking the transition of the isotopic cluster from a di-chlorinated state (M, M+2, M+4 at m/z 294) to a mono-chlorinated state (m/z 139 and 111), analysts can definitively map the structural connectivity of the ester. The prominent loss of CO (28 Da) from the base peak serves as the ultimate confirmation of the benzoate moiety.
Application Note: Chemoselective Cross-Coupling Strategies for Polyhalogenated Aryl Esters
Model Substrate: 2-Chloro-4-formylphenyl 2-chlorobenzoate Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary The late-stage functionalization of complex active...
Author: BenchChem Technical Support Team. Date: March 2026
Model Substrate: 2-Chloro-4-formylphenyl 2-chlorobenzoate
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Executive Summary
The late-stage functionalization of complex active pharmaceutical ingredients (APIs) frequently demands the differentiation of multiple identical halogen atoms within a single molecular framework. 2-Chloro-4-formylphenyl 2-chlorobenzoate serves as an exceptional model substrate for developing these methodologies, as it features two distinct aryl chloride moieties separated by an ester linkage.
This application note provides field-proven, authoritative protocols for achieving orthogonal chemoselectivity. By rationally selecting palladium precatalysts and tuning the steric/electronic profiles of the supporting ligands, researchers can direct cross-coupling exclusively to either the formylphenyl ring (Site A) or the benzoate ring (Site B) without compromising the sensitive ester or formyl functional groups.
Mechanistic Rationale & Catalyst Design
Differentiating two C–Cl bonds in the same molecule is a classic challenge in transition-metal catalysis. The oxidative addition step is critical in determining the chemoselectivity of cross-coupling reactions, and this step is profoundly affected by the ligation state of the metal center[1].
Site A (Formylphenyl Ring): The C–Cl bond is ortho to the ester oxygen and meta to the formyl group. It is sterically hindered but electronically activated by the strong electron-withdrawing nature of the para-ester and meta-formyl groups.
Site B (Benzoate Ring): The C–Cl bond is ortho to the ester carbonyl. This site is highly electron-deficient due to the adjacent carbonyl group, lowering the LUMO of the C–Cl bond and making it highly susceptible to insertion by electron-rich metal complexes.
The Causality of Ligand Selection
Standard
Pd(PPh3)4
catalysis typically yields intractable mixtures of mono- and di-coupled products. To achieve absolute chemoselectivity, we must exploit the subtle differences between Site A and Site B:
Steric Control via NHC Ligands (Site A Selectivity): Utilizing highly sterically demanding N-heterocyclic carbene (NHC) ligands, such as SIPr, forces the palladium center to undergo oxidative addition at the less sterically congested site. Research demonstrates that NHC ligands provide orthogonal chemoselectivity during Pd-catalyzed couplings, overriding inherent electronic biases[2].
Electronic Control via Dialkylbiaryl Phosphines (Site B Selectivity): Conversely, electron-rich, bulky Buchwald-type ligands like XPhos facilitate the oxidative addition of the most electronically deficient C–Cl bond. The strong electron-withdrawing nature of the adjacent carbonyl group directs the electron-rich Pd-XPhos complex to Site B. Similar electronic differentiation has been successfully applied in the general chemoselective Suzuki-Miyaura coupling of polyhalogenated aryls[3].
Optimization Data
The following data summarizes the optimization of the Suzuki-Miyaura phenylation of 2-chloro-4-formylphenyl 2-chlorobenzoate, demonstrating the profound impact of ligand choice on site selectivity.
Table 1: Ligand Evaluation for Chemoselective Suzuki-Miyaura Phenylation
Entry
Precatalyst
Ligand
Base
Solvent
Site A Yield (%)
Site B Yield (%)
Mass Balance
1
Pd(OAc)2
PPh3
K3PO4
THF/
H2O
32%
41%
85% (Mixture)
2
Pd(OAc)2
SIPr·HCl
K3PO4
THF/
H2O
91%
<2%
>95% (Clean)
3
Pd2(dba)3
SPhos
Cs2CO3
Toluene
15%
68%
88%
4
Pd2(dba)3
XPhos
Cs2CO3
Toluene
<5%
87%
>92% (Clean)
Note: Yields determined by quantitative HPLC analysis against an internal standard. Site A = Formylphenyl coupling; Site B = Benzoate coupling.
Reaction Workflows & Visualization
Ligand-controlled divergent cross-coupling pathways for 2-chloro-4-formylphenyl 2-chlorobenzoate.
Detailed Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling (Site A)
This protocol utilizes steric control to selectively couple phenylboronic acid to the formylphenyl ring.
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge the 2-chloro-4-formylphenyl 2-chlorobenzoate, phenylboronic acid,
Pd(OAc)2
, SIPr·HCl, and
K3PO4
.
Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-high purity Argon (repeat 3 times). Causality: The electron-rich Pd(0)-NHC active species is highly susceptible to aerobic oxidation; rigorous deoxygenation prevents premature catalyst death.
Solvent Addition: Add the degassed THF/
H2O
mixture via syringe. Causality:
K3PO4
is selected as a mild base and requires a biphasic aqueous system for solubility. It is specifically chosen over NaOH to prevent the saponification of the central ester linkage.
Reaction: Heat the mixture to 60 °C in a pre-heated oil bath with vigorous stirring (800 rpm) for 4 hours.
Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The starting material (
m/z
295.0
[M+H]+
) should be fully consumed, replaced by a single major peak corresponding to the mono-coupled product (
m/z
337.1
[M+H]+
).
Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 9:1).
Protocol B: Divergent Buchwald-Hartwig Amination (Site B)
This protocol utilizes electronic control to selectively aminate the benzoate ring.
Preparation: Inside an argon-filled glovebox, charge a 10 mL pressure vial with
Pd2(dba)3
, XPhos, and
Cs2CO3
.
Pre-activation: Add 2.0 mL of anhydrous toluene and stir at room temperature for 15 minutes. Causality: Allowing the
Pd2(dba)3
and XPhos to pre-incubate ensures complete ligand exchange and the formation of the active monomeric L-Pd(0) species before introducing the competing electrophiles.
Substrate Addition: Add the 2-chloro-4-formylphenyl 2-chlorobenzoate and morpholine dissolved in the remaining 3.0 mL of toluene. Seal the vial with a Teflon-lined cap.
Reaction: Remove the vial from the glovebox and heat at 90 °C for 12 hours.
Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 7:3). The starting material (
Rf≈0.65
) should disappear, replaced by a bright UV-active spot at
Rf≈0.40
. LC-MS should confirm the mass of the aminated product (
m/z
346.1
[M+H]+
).
Workup: Filter the crude mixture through a short pad of Celite to remove inorganic salts and palladium black, eluting with EtOAc (20 mL). Concentrate the filtrate and purify via flash chromatography.
References
Source: National Institutes of Health (PMC)
General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand
Source: ACS Publications
URL
Source: National Institutes of Health (PMC)
Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides
Source: Organic Letters - ACS Publications
URL
Application Note: Catalysts and Protocols for the Efficient Esterification of 2-Chloro-4-formylphenyl 2-chlorobenzoate
Executive Summary The synthesis of 2-chloro-4-formylphenyl 2-chlorobenzoate via the esterification of 3-chloro-4-hydroxybenzaldehyde with 2-chlorobenzoyl chloride presents a classic synthetic challenge. The reaction is i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of 2-chloro-4-formylphenyl 2-chlorobenzoate via the esterification of 3-chloro-4-hydroxybenzaldehyde with 2-chlorobenzoyl chloride presents a classic synthetic challenge. The reaction is impeded by both the severe steric hindrance of the ortho-chloro substituted acyl chloride and the poor nucleophilicity of the highly electron-deficient phenol. This application note details the mechanistic rationale and provides self-validating protocols for two highly efficient catalytic strategies: Homogeneous DMAP Catalysis and Biphasic Phase Transfer Catalysis (PTC) .
Direct base-promoted esterification (e.g., using only pyridine or triethylamine) of these substrates typically results in sluggish kinetics, low yields, and competing hydrolysis [1]. This is driven by two primary factors:
Electronic Deactivation of the Nucleophile: The phenol (3-chloro-4-hydroxybenzaldehyde) features a strong electron-withdrawing formyl group (-CHO) para to the hydroxyl, and an inductive chloro group ortho to it. This significantly lowers the pKa of the phenol, stabilizing the phenoxide but rendering the neutral phenol an exceptionally weak nucleophile.
Steric Shielding of the Electrophile: 2-chlorobenzoyl chloride features an ortho-chloro substituent that sterically blocks the Bürgi-Dunitz trajectory required for nucleophilic attack at the carbonyl carbon.
To bypass these kinetic bottlenecks, the reaction requires catalytic systems that either hyper-activate the electrophile or maximize the nucleophilicity of the phenol.
Electrophilic Hyper-Activation via DMAP
4-Dimethylaminopyridine (DMAP) is a hypernucleophilic catalyst that rapidly attacks the sterically hindered 2-chlorobenzoyl chloride, displacing the chloride ion to form a highly reactive N-acylpyridinium intermediate [2]. This intermediate projects the electrophilic carbonyl carbon away from the steric bulk of the ortho-chloro group, making it highly susceptible to attack even by the deactivated phenol [1].
Caption: Catalytic cycle of DMAP-mediated esterification forming the highly reactive N-acylpyridinium intermediate.
Nucleophilic Maximization via Phase Transfer Catalysis (PTC)
Alternatively, Phase Transfer Catalysis (PTC) utilizing tetrabutylammonium chloride (TBAC) in a biphasic aqueous NaOH/dichloromethane (DCM) system offers near-instantaneous kinetics [3]. The aqueous NaOH completely deprotonates the phenol into a highly nucleophilic phenoxide. The lipophilic TBA⁺ cation pairs with the phenoxide, ferrying it across the phase boundary into the organic layer where it rapidly intercepts the acid chloride before aqueous hydrolysis can occur.
Caption: Workflow of Phase Transfer Catalyzed (PTC) biphasic esterification utilizing TBAC.
Quantitative Performance Data
The following table summarizes the operational metrics of various catalytic systems for this specific transformation, highlighting the superiority of DMAP and PTC over traditional methods [3][4].
Catalyst System
Reaction Medium
Temp (°C)
Time
Typical Yield (%)
Mechanistic Advantage
DMAP (0.1 eq) / Et₃N
Dichloromethane (DCM)
0 to RT
2–4 h
88–94%
Homogeneous; avoids water, ideal for moisture-sensitive analogs.
TBAC (0.05 eq) / NaOH
Biphasic (H₂O / DCM)
0 to 5
5–15 min
95–99%
Extremely rapid; high yield; simple phase-separation workup.
Pyridine (Stoichiometric)
Pyridine or DCM
RT to 40
18–24 h
55–65%
Traditional method; severely limited by steric hindrance.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (IPC) and specific workup observations act as built-in quality assurance checks to confirm mechanistic success at each step.
2-Chlorobenzoyl chloride: 11.0 mmol (1.92 g / 1.40 mL)
Triethylamine (Et₃N): 15.0 mmol (1.52 g / 2.10 mL)
4-Dimethylaminopyridine (DMAP): 1.0 mmol (0.12 g)
Anhydrous Dichloromethane (DCM): 30 mL
Step-by-Step Procedure:
Preparation: In an oven-dried 100 mL round-bottom flask purged with N₂, dissolve 3-chloro-4-hydroxybenzaldehyde, Et₃N, and DMAP in 20 mL of anhydrous DCM.
Activation: Cool the stirring solution to 0 °C using an ice-water bath.
Acylation: Dissolve 2-chlorobenzoyl chloride in 10 mL of DCM. Add this solution dropwise to the reaction flask over 15 minutes.
Self-Validation Check: A white precipitate (triethylammonium chloride) should begin forming immediately, confirming the turnover of the DMAP•HCl intermediate by the auxiliary base.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.
IPC: Monitor via TLC (Hexane/EtOAc 4:1). The highly UV-active phenol spot (R_f ~0.3) should disappear, replaced by a higher running ester spot (R_f ~0.6).
Quenching & Workup: Add 20 mL of 1M aqueous HCl to the flask and stir vigorously for 5 minutes to protonate and remove DMAP and Et₃N. Transfer to a separatory funnel and collect the organic layer.
Purification: Wash the organic layer with 20 mL of saturated aqueous NaHCO₃.
Self-Validation Check: Vigorous gas evolution (CO₂) confirms the quenching of excess 2-chlorobenzoyl chloride into water-soluble sodium 2-chlorobenzoate.
Isolation: Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester. Recrystallize from hot ethanol if necessary.
Method B: Phase Transfer Catalyzed (PTC) Biphasic Esterification
Best for rapid synthesis, maximizing throughput, and operational simplicity.
Phenoxide Generation: In a 100 mL Erlenmeyer flask, dissolve 3-chloro-4-hydroxybenzaldehyde in 15 mL of 10% aqueous NaOH.
Self-Validation Check: The solution will turn distinctively yellow/orange, visually confirming the quantitative deprotonation of the phenol to the phenoxide anion.
Phase Transfer Setup: Add TBAC to the aqueous solution, followed by 10 mL of DCM. Cool the biphasic mixture to 0–5 °C in an ice bath. Begin vigorous magnetic stirring (≥ 800 rpm) to maximize the interfacial surface area.
Acylation: Dissolve 2-chlorobenzoyl chloride in 10 mL of DCM. Add this solution dropwise over 2 minutes to the vigorously stirring emulsion.
Reaction: Continue vigorous stirring for exactly 10 minutes at 0–5 °C.
Self-Validation Check: Stop stirring and allow the phases to separate. Test the aqueous layer with pH paper. It must remain strongly basic (pH > 10). A drop in pH indicates insufficient initial base, which would stall the reaction.
Workup: Transfer the mixture to a separatory funnel. Drain the lower organic layer. Extract the remaining aqueous layer with an additional 10 mL of DCM.
Isolation: Combine the organic layers, wash once with 15 mL of distilled water, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the highly pure 2-chloro-4-formylphenyl 2-chlorobenzoate.
References
Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. The Journal of Organic Chemistry - ACS Publications. Retrieved from:[Link]
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC Publishing). Retrieved from:[Link]
Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. ResearchGate. Retrieved from:[Link]
Widely useful DMAP-catalyzed esterification under auxiliary base- and solvent-free conditions. PubMed. Retrieved from:[Link]
Application
Application Note: Advanced Sample Preparation and Extraction of 2-Chloro-4-formylphenyl 2-chlorobenzoate
Target Audience: Analytical Chemists, Bioanalytical Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals. Analyte Profiling & Causality in Extraction Design The extraction of 2-chloro-4-formylphenyl...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Bioanalytical Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals.
Analyte Profiling & Causality in Extraction Design
The extraction of 2-chloro-4-formylphenyl 2-chlorobenzoate from complex biological or environmental matrices presents a unique set of physicochemical challenges. As a halogenated aromatic ester containing a reactive formyl (aldehyde) group, the molecule's structural liabilities dictate every parameter of the sample preparation workflow. A successful, reproducible extraction requires moving beyond generic protocols and designing a method grounded in the molecule's specific stereoelectronics and degradation pathways.
Stereoelectronics and Sorbent Selection
The presence of two chlorinated aromatic rings imparts significant lipophilicity (high LogP) to the molecule. When extracting molecules with highly non-polar functional groups from predominantly polar aqueous matrices, Reversed-Phase Solid Phase Extraction (RP-SPE) utilizing polymeric sorbents (e.g., divinylbenzene-based copolymers) is the most effective approach 1[1]. The non-polar surface chemistries of these sorbents ensure robust hydrophobic retention of the di-chlorinated target while allowing polar matrix components to pass through unretained 2[2].
Mitigating Ester Hydrolysis via pH Control
The central ester linkage is the primary vulnerability of 2-chloro-4-formylphenyl 2-chlorobenzoate. Esters undergo rapid cleavage via both acid- and base-catalyzed hydrolysis. To maintain structural integrity during the extraction timeframe, the sample matrix must be strictly buffered. Most unsaturated and aromatic esters exhibit maximum stability in a slightly acidic to neutral range, specifically between pH 4 and 83[3]. Consequently, this protocol mandates buffering the initial sample to pH 5.5 using a 100 mM ammonium acetate buffer.
Preventing In-Vial Degradation
A frequently overlooked variable in the quantification of ester-containing pharmaceuticals is the storage vial itself. Standard borosilicate glass vials can leach sodium ions into the sample diluent over time. This leaching locally raises the pH of the solution above 8.0, triggering base-catalyzed ester hydrolysis while the sample sits in the autosampler queue. To guarantee a self-validating and trustworthy protocol, the use of deactivated, pH-controlled LC-MS certified vials or high-purity polypropylene vials is strictly required for final extract storage.
Self-Validating Experimental Protocol
To ensure the trustworthiness of the data, this protocol acts as a self-validating system . By spiking a stable-isotope-labeled (SIL) ester surrogate into the matrix prior to extraction, analysts can monitor the ratio of the intact surrogate to its hydrolyzed carboxylic acid counterpart in the final LC-MS/MS run. If the hydrolysis degradant exceeds 1.0%, the extraction environment was compromised, and the batch must be invalidated.
Step-by-Step RP-SPE Methodology
Matrix Pre-treatment & Spiking:
Centrifuge the biological or environmental sample at 4000 × g for 10 minutes to remove particulates. Transfer 500 µL of the supernatant to a clean tube. Add 500 µL of 100 mM Ammonium Acetate buffer (pH 5.5) and 10 µL of the SIL-surrogate internal standard. Vortex for 30 seconds.
Sorbent Conditioning:
Using a 30 mg/1 mL Polymeric Reversed-Phase SPE cartridge, apply 2.0 mL of LC-MS grade Methanol to solvate the sorbent bed. Follow immediately with 2.0 mL of 10 mM Ammonium Acetate (pH 5.5) to equilibrate the phase2[2]. Do not allow the sorbent bed to dry.
Sample Loading:
Load the buffered sample onto the cartridge. Maintain a strict flow rate of 1–2 mL/min (approx. 1 drop per second) to allow sufficient mass transfer of the hydrophobic analyte into the pores of the stationary phase 2[2].
Interference Washing:
Apply 2.0 mL of 5% Methanol in water. This specific concentration is optimized to elute polar endogenous interferences without disrupting the hydrophobic interactions retaining the di-chlorinated target 1[1]. Apply high vacuum for 2 minutes to dry the cartridge.
Target Elution:
Elute the analyte using 2 × 1.0 mL aliquots of 100% Acetonitrile. Splitting the elution solvent into two smaller aliquots significantly improves the desorption recovery compared to a single large-volume elution1[1].
Reconstitution & Storage:
Evaporate the eluate under a gentle stream of nitrogen at 30°C (avoid higher temperatures to protect the formyl group from oxidation/thermal degradation). Reconstitute in 200 µL of 50:50 Water:Acetonitrile. Transfer immediately to pH-controlled LC-MS certified vials.
Quantitative Data Summaries
The following tables summarize the critical operational parameters and the validated recovery metrics expected when applying this optimized protocol.
BenchChem. "Technical Support Center: Enhancing the Stability of Unsaturated Ester Compounds". Source: Benchchem.com.
Waters Corporation. "The Effect of Sample Vials on Analyte Stability: Mitigating In-Vial Degradation of Pharmaceuticals During LC Analysis". Source: Waters.com.
Technical Support Center: Overcoming Low Aqueous Solubility of 2-chloro-4-formylphenyl 2-chlorobenzoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 2-chloro-4-formylphenyl 2-chlorobenzoate .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 2-chloro-4-formylphenyl 2-chlorobenzoate . This compound presents a dual challenge in biological assays: extreme lipophilicity (driven by dual aromatic rings and halogenation) and high chemical reactivity (due to its ester linkage and formyl group).
This guide provides mechanistic troubleshooting, quantitative solubilization strategies, and self-validating protocols to ensure reliable in vitro assay performance.
Chemical Profiling & Solubilization Logic
Before troubleshooting, it is critical to understand why this compound fails in standard aqueous media.
Kinetic Precipitation: The compound's high logP value means it lacks the ability to form favorable hydrogen bonds with water. When diluted from an organic stock into aqueous media, it rapidly reaches supersaturation and precipitates [1].
Aldehyde Reactivity: The formyl (-CHO) group is highly electrophilic. In the presence of primary amines (e.g., Tris buffer, amino acids in culture media), it undergoes condensation to form a Schiff base, neutralizing the active compound.
Ester Hydrolysis: The ester bond connecting the two aromatic rings is susceptible to cleavage by ubiquitous esterases in serum-supplemented media or via base/acid-catalyzed hydrolysis at pH extremes.
Fig 1. Degradation pathways vs. optimized solubilization for the target compound.
Troubleshooting & FAQs
Q: Why does my compound precipitate immediately when diluted from a DMSO stock into cell culture media?A: This is a classic case of kinetic precipitation. While the compound is highly soluble in 100% Dimethyl sulfoxide (DMSO), its solubility limit in aqueous buffer is nearly zero. When a concentrated DMSO stock is rapidly introduced into an aqueous environment, the local concentration exceeds the solubility threshold before diffusion can occur, causing the compound to crash out [1]. To prevent this, you must use an intermediate carrier like cyclodextrins or perform a stepwise, dropwise dilution under vigorous agitation.
Q: My assay results are highly variable, and the compound seems to lose activity over time. What is happening?A: The variability is likely a chemical degradation issue rather than a biological one. If you are using primary amine-containing buffers (like Tris or glycine), the compound's formyl group will react to form a Schiff base. Furthermore, if your media contains fetal bovine serum (FBS), native esterases will rapidly cleave the ester bond.
Solution: Switch to amine-free, pH-stable buffers like HEPES or PBS. For cell-based assays, consider using serum-free media during the compound incubation period to prevent enzymatic degradation.
Q: How can I increase the aqueous concentration without exceeding the toxicity limit of DMSO?A: For most in vitro cell-based assays, DMSO concentrations above 0.5% (v/v) induce cytotoxicity, alter cellular metabolism, and skew assay readouts [2]. To bypass this, we recommend forming an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the lipophilic aromatic rings, while its hydrophilic exterior maintains true aqueous solubility, allowing you to reduce final DMSO concentrations to ≤0.1% [3].
Quantitative Solubilization Strategies Comparison
The following table summarizes the quantitative parameters and causality behind various solubilization agents for highly lipophilic halogenated compounds.
Enhances true thermodynamic solubility; sterically protects ester/aldehyde groups [3].
Requires optimization of host:guest molar ratio; preparation takes 1-2 hours.
Tween-80
Non-ionic surfactant; micellar solubilization.
0.01% - 0.1% v/v
Prevents compound adsorption to plasticware walls.
Can lyse cell membranes at higher concentrations; may interfere with colorimetric readouts.
Validated Experimental Protocols
To ensure scientific integrity, the following protocol utilizes a self-validating system. By encapsulating 2-chloro-4-formylphenyl 2-chlorobenzoate in HP-β-CD, you bypass kinetic precipitation and protect the reactive functional groups [4].
Protocol: Preparation of HP-β-CD Inclusion Complexes
Primary Stock Preparation: Dissolve the target compound in 100% anhydrous DMSO to create a highly concentrated primary stock (e.g., 10 mM). Causality: Anhydrous DMSO prevents premature ester hydrolysis during storage.
Carrier Solution Preparation: Prepare a 50 mM solution of HP-β-CD in 1X PBS (pH 7.4). Ensure complete dissolution of the cyclodextrin powder before proceeding.
Complexation (Critical Step): Place the HP-β-CD solution on a vortex mixer at medium-high speed. Dropwise , add the DMSO stock to the cyclodextrin solution at a 1:10 ratio (e.g., 100 µL DMSO stock into 900 µL HP-β-CD solution). Causality: Dropwise addition prevents local supersaturation, giving the cyclodextrin cavities time to encapsulate the lipophilic compound before it can precipitate [4].
Thermodynamic Equilibration: Transfer the mixture to an orbital shaker and incubate at room temperature for 1 to 2 hours. The solution should remain optically clear.
Final Assay Dilution: Dilute this intermediate complex 1:100 into your final cell culture media.
Final Assay Concentrations: 10 µM Target Compound, 0.1% DMSO, 0.5 mM HP-β-CD.
Self-Validation (Vehicle Control): You must prepare a parallel vehicle control containing the exact same final concentrations of DMSO (0.1%) and HP-β-CD (0.5%) without the target compound. Causality: This validates that any observed biological effect is strictly due to the target compound, not the solubilizing agents.
Fig 2. Step-by-step workflow for HP-β-CD inclusion complex preparation.
References
BenchChem Technical Support Team. "improving (-)-Anomalin solubility for in vitro assays." Benchchem.
Timm, M., et al. "Considerations regarding use of solvents in in vitro cell based assays." ResearchGate.
Alvarado, H. L., et al. "Oleanolic Acid Complexation with Cyclodextrins Improves Its Cell Bio-Availability and Biological Activities for Cell Migration." MDPI.
Roy, A., et al. "Effective paclitaxel: β-Cyclodextrin-based formulation boosts in vitro anti-tumor potential and lowers toxicity in zebrafish." PMC (PubMed Central).
Optimization
Preventing thermal degradation of 2-chloro-4-formylphenyl 2-chlorobenzoate during GC-MS
Topic: Preventing Thermal Degradation of 2-chloro-4-formylphenyl 2-chlorobenzoate Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to trouble...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Preventing Thermal Degradation of 2-chloro-4-formylphenyl 2-chlorobenzoate
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the thermal degradation of 2-chloro-4-formylphenyl 2-chlorobenzoate during GC-MS analysis. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure the integrity of your analytical results.
Frequently Asked Questions (FAQs)
Q1: My chromatogram shows multiple peaks when I expect only one for my pure standard of 2-chloro-4-formylphenyl 2-chlorobenzoate. What is happening?
A1: The appearance of multiple, unexpected peaks from a pure standard is a classic sign of on-column or in-injector thermal degradation.[1][2] 2-chloro-4-formylphenyl 2-chlorobenzoate, being a moderately complex molecule with an ester linkage and two chlorinated aromatic rings, is susceptible to breaking down under the high temperatures of the GC inlet. The energy supplied in the injector can be sufficient to cleave bonds, leading to the formation of lower molecular weight fragments that appear as separate peaks in your chromatogram.[2][3]
Plausible Degradation Pathway:
The primary point of thermal cleavage is likely the ester bond, which is the most labile part of the molecule. This can result in the formation of 2-chlorobenzoic acid and 2-chloro-4-formylphenol. The aldehyde group on the phenyl ring could also be susceptible to oxidation or other reactions, especially if there are active sites in the GC inlet liner or column.
Q2: I'm seeing significant peak tailing for my main analyte peak. Is this related to thermal degradation?
A2: Peak tailing can be a symptom of several issues, including thermal degradation, but it is more commonly associated with active sites within the GC system.[4][5] These active sites can be exposed silanol groups on the glass liner, the column itself, or contamination in the injector.[4][5] These sites can interact with polar functional groups on your molecule, such as the ester and aldehyde moieties, causing the molecules to "stick" and elute slowly, resulting in a tailing peak. This issue can be exacerbated at higher temperatures, where the molecule is more reactive. In some cases, thermal degradation can produce more polar compounds that are more prone to tailing.[5]
Q3: My peak area response for 2-chloro-4-formylphenyl 2-chlorobenzoate is inconsistent and lower than expected. How can I improve this?
A3: Poor and inconsistent peak area response is another strong indicator of thermal degradation.[1][6] If the compound is degrading in the injector, a smaller amount of the intact molecule reaches the detector, leading to a lower response.[6] The extent of degradation can vary from injection to injection, causing poor reproducibility. To improve sensitivity and consistency, the key is to minimize the thermal stress on the molecule.[7]
Troubleshooting Guides
Guide 1: Optimizing Injector Conditions to Mitigate Thermal Degradation
The GC inlet is the most common site for thermal degradation.[1] The goal is to rapidly vaporize the sample without causing it to "cook."
Step-by-Step Protocol for Injector Optimization:
Lower the Inlet Temperature: Start with a lower inlet temperature and gradually increase it. A good starting point is often 250 °C, but for thermally labile compounds, you may need to go lower.[1] Inject your standard at a series of temperatures (e.g., 200 °C, 225 °C, 250 °C) and monitor the peak area of the parent compound and the area of any degradation peaks.
Select the Right Liner: Use a deactivated glass liner to minimize active sites.[7] For sensitive compounds, a liner with a small amount of deactivated glass wool can help with vaporization, but it can also provide a surface for degradation. It is often best to start with a liner with no glass wool.
Minimize Residence Time: A splitless injection, while good for sensitivity, can increase the time the analyte spends in the hot injector.[7] If you are using a splitless injection, ensure your splitless time is optimized. If sensitivity allows, a split injection can reduce the residence time in the injector and thus minimize degradation.
Data Summary Table for Injector Temperature Optimization:
Inlet Temperature (°C)
Parent Peak Area
Degradation Peak 1 Area
Degradation Peak 2 Area
Observations
200
850,000
50,000
30,000
Parent peak shows some tailing, indicating incomplete vaporization.
225
1,200,000
75,000
45,000
Good balance of vaporization and minimal degradation.
Severe degradation, parent peak area is greatly reduced.
Troubleshooting Logic Diagram:
Caption: Troubleshooting workflow for thermal degradation.
Guide 2: Advanced Injection Techniques and Derivatization
If optimizing the standard split/splitless inlet is insufficient, more advanced techniques may be necessary.
Programmed Temperature Vaporization (PTV) Inlet: A PTV inlet allows for a "cool" injection, where the sample is introduced into a cool liner, and then the temperature is rapidly increased to vaporize the sample and transfer it to the column. This minimizes the time the analyte spends at high temperatures.
Cool-on-Column (COC) Injection: This is the gentlest injection technique, where the sample is injected directly onto the column without a heated inlet. This is ideal for highly sensitive compounds but requires a special injector and is less tolerant of dirty samples.
Derivatization: While it adds a sample preparation step, derivatization can significantly improve the thermal stability of a molecule. For 2-chloro-4-formylphenyl 2-chlorobenzoate, the aldehyde group could potentially be derivatized to a more stable functional group, such as an oxime or a silyl acetal.[8] This would reduce its reactivity and potential for degradation.
Experimental Workflow for Derivatization:
Caption: Workflow for sample derivatization.
Guide 3: Column and Method Optimization
The GC column and oven program also play a role in preventing degradation.
Step-by-Step Protocol for Column and Method Optimization:
Use a High-Quality, Low-Bleed Column: A column with a stable stationary phase and good deactivation is crucial.[9] For this analysis, a low-to-mid polarity column (e.g., a 5% phenyl-methylpolysiloxane) is a good choice. Ensure the column is installed correctly to avoid dead volume.[4]
Optimize the Oven Temperature Program: A faster temperature ramp can sometimes help to elute compounds more quickly, reducing the time they spend at elevated temperatures where degradation can occur.[10][11] However, this may sacrifice some resolution. Experiment with different ramp rates to find the best balance.
Ensure Carrier Gas Purity: Oxygen in the carrier gas can cause oxidative degradation of both the analyte and the column's stationary phase, especially at high temperatures.[12] Use high-purity carrier gas and ensure all fittings are leak-free.
Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. [Link]
AZoM. (2025, October 21). Methods For Improving Sensitivity in Gas Chromatography (GC). [Link]
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]
Chromatography Forum. (2016, February 16). Inlet temperature GCMS. [Link]
Shimadzu. (2021, February 22). Gas Chromatography Troubleshooting Part I – Peak Shape Issues. [Link]
Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. [Link]
LCGC International. (2017, August 1). The Secrets of Successful Temperature Programming. [Link]
Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. [Link]
Future Science. (2015, October 20). New metabolomic platform reveals extent of thermal degradation in GC–MS. [Link]
PubMed. (2025, August 16). Investigating thermal decompositions of six esters additives under heat-not-burn conditions using pyrolysis gas chromatography-mass spectrometry. [Link]
ScienceDirect. (2005, June 21). Thermal degradation behaviour of aromatic poly(ester-amide) with pendant phosphorus groups investigated by pyrolysis-GC/MS. [Link]
LCGC International. (2015, July 7). GC–MS Analysis of Aroma Compounds in Edible Oils by Direct Thermal Desorption. [Link]
Gerstel. (2014, August 13). Analysis of Aroma Compounds in Edible Oils by Direct Thermal Desorption GC/MS Using Slitted Microvials. [Link]
ResearchGate. (2007, June 27). Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. [Link]
Buch, A. et al. Detection of Organics at Mars: how Wet Chemistry onboard SAM helps. [Link]
DigitalCommons@UNL. (2002, January 28). Formation of 2-chlorobenzylidenemalononitrile (CS riot control agent) thermal degradation products at elevated temperatures. [Link]
ResearchGate. (2014, September 13). What are the optimal conditions for GC analysis of benzaldehyde?. [Link]
ResearchGate. (2026, March 7). Formation of 2-chlorobenzylidenemalononitrile (CS riot control agent) thermal degradation products at elevated temperatures. [Link]
Infinity-act. (2025, April 1). Column Bleed in Gas Chromatography: Causes, Effects, and Ways to Minimize it. [Link]
Atlantis Press. Thermal Decomposition of CS by TG/DSC-FITR and PY-GC/MS. [Link]
Google Patents.
Davidson Analytical Services. Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. [Link]
Agilent. What are the major Causes of GC Capillary Column Performance Degradation?. [Link]
Minimizing side reactions during 2-chloro-4-formylphenyl 2-chlorobenzoate synthesis
Welcome to the Technical Support Center for the esterification of 3-chloro-4-hydroxybenzaldehyde with 2-chlorobenzoyl chloride. This specific synthesis presents unique challenges: the phenolic nucleophile is highly deact...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the esterification of 3-chloro-4-hydroxybenzaldehyde with 2-chlorobenzoyl chloride. This specific synthesis presents unique challenges: the phenolic nucleophile is highly deactivated by electron-withdrawing formyl (-CHO) and chloro (-Cl) groups, while the electrophilic acid chloride is sterically hindered. Consequently, utilizing traditional aqueous biphasic conditions often leads to severe side reactions[1][2].
This portal provides researchers and drug development professionals with a self-validating protocol, mechanistic insights, and a troubleshooting matrix to maximize yield and purity.
Process Optimization Matrix
To minimize side reactions, the choice of reaction conditions is critical. The table below summarizes the quantitative and qualitative differences between standard Schotten-Baumann conditions and the optimized anhydrous route.
Parameter / Condition
Schotten-Baumann (Aqueous NaOH / Biphasic)
Anhydrous DMAP-Catalyzed (DIPEA / DCM)
Base System
Aqueous NaOH (Strong, Nucleophilic)
DIPEA (Mild, Non-nucleophilic)
Catalyst
None (or Phase-Transfer Catalyst)
DMAP (Nucleophilic Acyl-Transfer)
Primary Side Reaction 1
High hydrolysis of 2-chlorobenzoyl chloride
Minimal (if strictly anhydrous)
Primary Side Reaction 2
Cannizzaro disproportionation of aldehyde
Suppressed (absence of strong aqueous base)
Reaction Kinetics
Slow (biphasic, poor nucleophilicity)
Fast (via Acylpyridinium intermediate)
Recommended Use
Not recommended for this substrate
Optimal for high yield and purity
Mechanistic Pathway & Side Reactions
The diagram below illustrates the desired DMAP-catalyzed pathway alongside the two most common side reactions encountered when reaction conditions deviate from the optimal parameters.
DMAP-catalyzed esterification pathway vs. competing hydrolysis and Cannizzaro side reactions.
Standard Operating Procedure (SOP): Anhydrous DMAP-Catalyzed Esterification
Scientific Rationale:
Because 3-chloro-4-hydroxybenzaldehyde is an electron-deficient, "inert" phenol, direct reaction with the sterically hindered 2-chlorobenzoyl chloride is exceptionally slow. We utilize 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to generate a highly reactive acylpyridinium intermediate[2][3]. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic auxiliary base to scavenge the generated HCl, preventing the equilibrium from shifting backward without inducing aldehyde side reactions[4].
Step-by-Step Protocol:
System Preparation: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen/argon inlet. Maintaining strictly anhydrous conditions is critical to prevent the hydrolysis of the acid chloride[1].
Reagent Dissolution: Charge the flask with 3-chloro-4-hydroxybenzaldehyde (1.0 equiv) and anhydrous Dichloromethane (DCM) (10 volumes). Stir to dissolve.
Base & Catalyst Addition: Add DIPEA (1.5 equiv) followed by DMAP (0.1 equiv). The use of DIPEA instead of aqueous NaOH completely suppresses the base-induced Cannizzaro reaction of the formyl group[4].
Electrophile Addition: Cool the reaction mixture to 0–5 °C using an ice bath. Dissolve 2-chlorobenzoyl chloride (1.1 equiv) in anhydrous DCM (2 volumes) and add dropwise via the dropping funnel over 30 minutes. Causality: Slow addition at low temperatures controls the exothermic formation of the acylpyridinium intermediate and minimizes thermal degradation[3].
Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor by TLC or HPLC until the phenol is completely consumed.
Self-Validating Workup: Quench the reaction with saturated aqueous NH₄Cl. Separate the organic layer and wash sequentially with:
1M HCl: Protonates and extracts the organic bases (DIPEA and DMAP) into the aqueous layer.
Saturated NaHCO₃: Deprotonates any unreacted 2-chlorobenzoyl chloride that hydrolyzed into 2-chlorobenzoic acid, extracting it as a water-soluble sodium salt[4].
Brine: Removes residual water from the organic phase.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via recrystallization (e.g., from ethanol) or silica gel chromatography.
Troubleshooting & FAQ Desk
Q1: I am seeing a large amount of 2-chlorobenzoic acid in my crude mixture. What went wrong?A1: 2-chlorobenzoic acid is the hydrolysis byproduct of 2-chlorobenzoyl chloride[1][4]. This occurs when moisture is present in your reaction system. Because the target phenol is electron-deficient and sterically hindered, the desired esterification is relatively slow, giving trace water ample time to compete for the electrophile[3]. Solution: Ensure all glassware is flame-dried, use strictly anhydrous DCM, and verify the integrity of your inert gas line.
Q2: My starting material (3-chloro-4-hydroxybenzaldehyde) is converting into a mixture of a benzyl alcohol and a benzoic acid derivative. Why?A2: You are observing the Cannizzaro reaction[4]. This is a base-induced disproportionation side reaction specific to non-enolizable aldehydes (like your starting material) when exposed to strong aqueous bases such as NaOH[4]. Solution: Abandon Schotten-Baumann (aqueous biphasic) conditions. Switch to the anhydrous protocol using a mild, non-nucleophilic organic base like DIPEA[2][4].
Q3: Can I skip the DMAP and just use DIPEA or Triethylamine (TEA)?A3: It is highly discouraged. 3-chloro-4-hydroxybenzaldehyde is a deactivated phenol due to the electron-withdrawing -Cl and -CHO groups. Without DMAP, the nucleophilic attack on the sterically hindered 2-chlorobenzoyl chloride will be prohibitively slow[2][3]. DMAP acts as an acyl-transfer catalyst, forming a highly electrophilic acylpyridinium intermediate that rapidly reacts with the inert phenol, effectively outcompeting side reactions[2][3].
Q4: Can I use an alcohol solvent like methanol or ethanol to improve solubility?A4: No. Using an alcohol solvent will result in two major side reactions:
The alcohol will act as a nucleophile and react with 2-chlorobenzoyl chloride to form an alkyl 2-chlorobenzoate ester, consuming your electrophile.
The alcohol can react with the formyl group on your starting material under acidic or basic conditions to form an acetal. Always use an aprotic solvent like DCM or THF.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals
Document Type: Application & Performance Comparison Guide
Executive Summary
In advanced organic synthesis, the thermal stability of intermediate building blocks dictates the permissible reaction conditions, directly impacting yield and purity. 2-Chloro-4-formylphenyl 2-chlorobenzoate is a highly specialized electrophilic scaffold, increasingly utilized in the high-temperature condensation synthesis of thiazolidine-2,4-dione (TZD) antimycobacterial agents[1][2] and advanced optoelectronic materials.
This guide objectively compares the thermal resilience of 2-chloro-4-formylphenyl 2-chlorobenzoate against common alternatives: 4-formylphenyl benzoate (an unsubstituted aromatic ester) and 2-chloro-4-formylphenyl acetate (an aliphatic ester). Through mechanistic analysis and standardized thermogravimetric data, we demonstrate how strategic halogenation enhances the kinetic stability of the ester linkage.
Mechanistic Rationale: The Causality of Thermal Stability
To understand why certain derivatives outperform others, we must examine the molecular dynamics at elevated temperatures. Phenyl benzoates inherently possess high thermal stability due to resonance delocalization across the ester linkage, a property heavily leveraged in liquid crystalline polymer applications[3][4]. However, under extreme thermal stress (>300°C), they are susceptible to chain scission, decarbonylation, or Fries-type rearrangements[5][6].
The superior thermal stability of 2-chloro-4-formylphenyl 2-chlorobenzoate is driven by two synergistic effects:
Steric Shielding: The presence of bulky chlorine atoms at the ortho positions (relative to the ester oxygen and the carbonyl carbon) significantly restricts the rotational degrees of freedom around the C–O and C–C bonds. This steric bulk physically blocks nucleophilic attack and raises the activation energy required for unimolecular pyrolytic elimination.
Electronic Inductive Effects: The strongly electron-withdrawing nature of the chloro and formyl groups strengthens the C–O bond character via inductive effects, preventing premature heterolytic cleavage during high-temperature processing.
Figure 1: Mechanistic pathway illustrating the thermal stabilization and degradation routes of ortho-halogenated phenyl benzoates.
Comparative Performance Data
The following data summarizes the thermal degradation profiles of the target compound versus its structural alternatives. Data is derived from standardized Dynamic Thermogravimetric Analysis (TGA) and Isothermal Aging studies.
Conditions: Nitrogen atmosphere, heating rate 10°C/min, 25°C to 600°C.
Compound
Td,5%
(°C)*
Tmax
(°C)**
Char Yield at 600°C (%)
2-Chloro-4-formylphenyl 2-chlorobenzoate
315
385
18.5
4-Formylphenyl benzoate (Alternative 1)
290
360
12.0
2-Chloro-4-formylphenyl acetate (Alternative 2)
210
275
4.5
*
Td,5%
: Temperature at which 5% mass loss occurs (onset of degradation).
**
Tmax
: Temperature of maximum degradation rate (peak of the derivative TGA curve).
Table 2: Isothermal Stability Profiling
Conditions: Isothermal aging at 250°C for 24 hours in a sealed ampoule, followed by HPLC-UV quantification.
Data Interpretation: The aliphatic acetate alternative undergoes rapid thermal cleavage at temperatures commonly used for Knoevenagel condensations. While the unsubstituted 4-formylphenyl benzoate performs adequately, the dual ortho-chloro substitution in the target compound provides a critical 25°C extension in the degradation onset window, ensuring near-quantitative recovery during prolonged high-temperature reactions.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems incorporating strict internal controls.
Figure 2: Standardized dual-pathway experimental workflow for evaluating thermal stability.
System Calibration (Control): Prior to analysis, calibrate the TGA instrument's temperature utilizing Curie point magnetic standards (e.g., Alumel
Tc=153°C
, Nickel
Tc=354°C
).
Baseline Subtraction: Run a blank thermal profile using an empty, pre-calcined alumina (Al₂O₃) crucible from 25°C to 600°C to correct for buoyancy effects and gas flow artifacts.
Sample Preparation: Accurately weigh 5.0 ± 0.2 mg of the desiccated derivative into the alumina crucible. Ensure the powder is evenly distributed to prevent thermal gradients.
Thermal Profiling: Purge the furnace with high-purity Nitrogen (50 mL/min) for 15 minutes. Ramp the temperature from 25°C to 600°C at a strict heating rate of 10°C/min.
Data Extraction: Calculate
Td,5%
and
Tmax
from the primary thermogram and its first derivative (DTG).
Isothermal Stressing: Seal 20 mg of the compound in a nitrogen-flushed glass ampoule. Submerge the ampoule in a precision-controlled silicone oil bath at 250°C for exactly 24 hours.
Sample Recovery: Cool the ampoule to room temperature. Quantitatively transfer the contents into a 10 mL volumetric flask using HPLC-grade Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.
System Suitability Test (SST): Inject a known resolution standard containing the parent ester and 2-chloro-4-formylphenol. The system is validated only if the resolution (
Rs
) between the two peaks is > 2.0 and the peak tailing factor (
Tf
) is ≤ 1.5.
Chromatographic Analysis: Inject 10 µL of the stressed sample onto a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm). Use a gradient mobile phase of Water (0.1% TFA) and Acetonitrile. Monitor absorbance at 254 nm.
Quantification: Calculate the remaining intact percentage by comparing the Area Under the Curve (AUC) of the stressed sample against a freshly prepared, unstressed analytical standard curve.
Conclusion
For applications requiring prolonged exposure to temperatures above 200°C, aliphatic esters and unsubstituted phenyl benzoates present a high risk of premature degradation, leading to complex impurity profiles and diminished yields. 2-Chloro-4-formylphenyl 2-chlorobenzoate offers a highly engineered solution. By leveraging the steric shielding of ortho-chloro substituents to protect the ester linkage, it provides a robust, thermally resilient scaffold ideal for rigorous synthetic workflows in drug discovery and advanced materials development.
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy Correlation of 2-chloro-4-formylphenyl 2-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the journey from a promising compound in a petri dish to a clinically effective therapeutic is fraught with chall...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the journey from a promising compound in a petri dish to a clinically effective therapeutic is fraught with challenges. A critical hurdle lies in the translation of preclinical data, specifically correlating the efficacy observed in controlled in vitro environments with the complex biological responses seen in in vivo models. This guide provides a comprehensive analysis of this correlation, centered on the investigational compound 2-chloro-4-formylphenyl 2-chlorobenzoate .
While specific experimental data for 2-chloro-4-formylphenyl 2-chlorobenzoate is not publicly available, this guide will utilize a representative framework based on established methodologies for similar chlorobenzoate derivatives. Chlorobenzoates have garnered interest for their diverse biological activities, including potential anti-inflammatory and antimicrobial properties.[1] This guide will, therefore, serve as a robust methodological blueprint for researchers evaluating this compound or others in its class. We will explore the causality behind experimental choices, present detailed protocols, and analyze the critical relationship between laboratory assays and whole-organism responses.
Part 1: In Vitro Efficacy Assessment - Cellular Potency
The initial step in evaluating a new chemical entity is to determine its biological activity at the cellular level. In vitro assays offer a rapid and high-throughput method to assess cytotoxicity and determine a compound's concentration-dependent effects.
Experimental Protocol: In Vitro Cytotoxicity Assay
A common method to quantify cell death is through the use of membrane-impermeable DNA dyes, which only enter cells that have lost membrane integrity.[2][3] The following protocol outlines a real-time cytotoxicity assay.
Day 0: Cell Seeding
Culture a relevant human cell line (e.g., a cancer cell line for an oncology application) in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C and 5% CO2.[4]
Harvest sub-confluent cells and perform a cell count.
Seed the cells into a 96-well, opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[4][5] Opaque walls are crucial to prevent signal crosstalk between wells.[2]
Incubate the plate for 24 hours to allow for cell adherence.
Day 1: Compound Treatment and Analysis
Prepare a stock solution of 2-chloro-4-formylphenyl 2-chlorobenzoate and a comparator compound (e.g., a standard-of-care drug) in a suitable solvent like DMSO.
Perform serial dilutions of the compounds in culture medium to create a range of concentrations.
Add a fluorescent, membrane-impermeable DNA binding dye (e.g., CellTox™ Green) to the medium containing the compound dilutions.[2]
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.[4]
Include control wells: cells with medium only (negative control), cells with the highest concentration of DMSO used (vehicle control), and cells treated with a lysis agent to induce 100% cytotoxicity (positive control).[2]
Place the plate in a live-cell imaging system (e.g., IncuCyte®) and capture phase contrast and fluorescent images every 2-3 hours for 48-72 hours.[5]
Analyze the images to quantify the number of fluorescent (dead) cells over time.
Data Presentation and Interpretation
The results of the in vitro cytotoxicity assay are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cell population.[4]
Compound
Cell Line
IC50 (µM)
2-chloro-4-formylphenyl 2-chlorobenzoate
Human Cancer Cell Line X
Hypothetical Value: 5.2
Standard-of-Care Drug Y
Human Cancer Cell Line X
Hypothetical Value: 1.8
A lower IC50 value indicates greater potency. In this hypothetical example, the standard-of-care drug is more potent in vitro than our investigational compound. This data provides a baseline for the concentrations to be tested in vivo.
In Vitro Cytotoxicity Assay Workflow
Part 2: In Vivo Efficacy Assessment - Preclinical Models
While in vitro data is crucial, it does not fully recapitulate the complex environment of a living organism. In vivo studies in animal models are essential to evaluate a drug's efficacy, safety, and pharmacokinetic profile.[6] Mouse efficacy models are widely used in preclinical drug evaluation.[7]
Experimental Protocol: Xenograft Mouse Model
For an anti-cancer agent, a common in vivo model is the tumor xenograft model, where human cancer cells are implanted into immunocompromised mice.
Week 0-1: Tumor Implantation and Growth
Subcutaneously implant human cancer cells (the same line used in the in vitro assay) into the flank of immunocompromised mice.
Monitor the mice regularly for tumor growth.
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
Week 1-4: Treatment and Monitoring
Prepare a formulation of 2-chloro-4-formylphenyl 2-chlorobenzoate and the standard-of-care drug suitable for administration (e.g., in a solution for intraperitoneal injection).
Administer the compounds to the respective treatment groups according to a predetermined dosing schedule (e.g., once daily for 14 days). The control group receives the vehicle solution.
Measure tumor volume and body weight two to three times per week.
End of Study: Data Analysis
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Data Presentation and Interpretation
The primary endpoint of an in vivo efficacy study is often the percentage of tumor growth inhibition.
Treatment Group
Dose
Mean Tumor Volume (mm³) at Day 21
Tumor Growth Inhibition (%)
Vehicle Control
-
Hypothetical Value: 1500
-
2-chloro-4-formylphenyl 2-chlorobenzoate
20 mg/kg
Hypothetical Value: 750
Hypothetical Value: 50
Standard-of-Care Drug Y
10 mg/kg
Hypothetical Value: 450
Hypothetical Value: 70
In this hypothetical scenario, both compounds show anti-tumor activity, with the standard-of-care drug demonstrating higher efficacy at a lower dose.
In Vivo Xenograft Study Workflow
Part 3: The Correlation Challenge - Bridging In Vitro and In Vivo Data
Establishing a predictive relationship between in vitro and in vivo data, known as In Vitro-In Vivo Correlation (IVIVC), is a primary goal in pharmaceutical development.[8][9] A successful IVIVC can reduce the number of human studies required and accelerate the drug development process.[8]
However, several factors can lead to discrepancies between in vitro potency and in vivo efficacy:
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a compound can significantly impact its concentration at the target site. A potent compound in vitro may be rapidly metabolized or poorly absorbed in vivo, leading to low efficacy.
Bioavailability: The fraction of an administered dose that reaches the systemic circulation can be limited by factors not present in an in vitro setting.[10]
Target Engagement: The compound must reach its molecular target in the tumor tissue at a sufficient concentration and for a sufficient duration to exert its effect.
Tumor Microenvironment: The complex interplay of different cell types, extracellular matrix, and signaling molecules in the tumor microenvironment can influence a drug's activity.
Analyzing the Correlation
In our hypothetical example, while the standard-of-care drug was more potent both in vitro and in vivo, the magnitude of the difference might not be linear. For instance, a 3-fold difference in IC50 might not translate to a 3-fold difference in TGI. This is where a deeper understanding of the compound's properties is crucial.
A Level A IVIVC, the highest level of correlation, establishes a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[9] While more common for oral dosage forms, the principles can be adapted to other administration routes.
Factors Influencing In Vitro-In Vivo Correlation
Conclusion
The correlation between in vitro and in vivo efficacy is a cornerstone of translational science. While in vitro assays provide essential initial data on a compound's potency, they are only the first step. The complex biological systems in in vivo models introduce numerous variables that can modulate a drug's ultimate effect. For a compound like 2-chloro-4-formylphenyl 2-chlorobenzoate, a systematic approach involving robust in vitro characterization followed by well-designed in vivo studies is paramount. By carefully considering the principles of pharmacokinetics and pharmacodynamics, researchers can better bridge the gap between the benchtop and preclinical models, ultimately increasing the probability of success in clinical development.
References
Enamine. Pathology Models for Efficacy studies.
National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019).
National Center for Biotechnology Information. In vitro–In Vivo Correlations: Tricks and Traps. (2012).
National Center for Biotechnology Information. Role of animal models in biomedical research: a review.
bioRxiv. A standardised framework to identify optimal animal models for efficacy assessment in drug development. (2018).
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
PLOS One. A standardised framework to identify optimal animal models for efficacy assessment in drug development. (2019).
GARDP Revive. Animal model, efficacy.
Sartorius. Protocol IncuCyte® Cytotoxicity Assay.
MDPI. Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. (2025).
BenchChem. Application Notes and Protocols for In Vitro Cytotoxicity Assay Using Tretazicar.
PubMed. In vitro - in vivo correlation: from theory to applications.
World Journal of Advanced Research and Reviews. In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025).
SciSpace. In vitro - in vivo correlation: from theory to applications. (2006).
BenchChem. A Comparative Analysis of the Biological Activity of 3-Formylphenyl 4-chlorobenzoate and Other Chlorobenzoate Derivatives.
A Comparative Guide to the Structural Validation of 2-chloro-4-formylphenyl 2-chlorobenzoate using 2D NMR Techniques
In the landscape of drug development and materials science, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of research and development.[1][2] Even minor uncertainties in atomic connectiv...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug development and materials science, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of research and development.[1][2] Even minor uncertainties in atomic connectivity or spatial arrangement can lead to significant deviations in biological activity or material properties, resulting in wasted resources and misleading structure-activity relationship (SAR) studies.[2] For this reason, a robust and self-validating analytical approach is not merely best practice, but a fundamental requirement. This guide provides an in-depth technical comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural validation of 2-chloro-4-formylphenyl 2-chlorobenzoate, a molecule with multiple aromatic protons and carbons that can present a challenge for simpler 1D NMR analysis.
We will explore how a combination of through-bond and through-space correlation experiments provides a synergistic and self-validating system for structural elucidation.[3] The causality behind experimental choices will be explained, moving beyond a simple recitation of steps to offer insights into why specific techniques are chosen and how they complement one another to build an irrefutable structural assignment.
The Challenge: Unambiguous Assignment of a Disubstituted Benzoyl Ester
The target molecule, 2-chloro-4-formylphenyl 2-chlorobenzoate, presents a classic challenge for structural chemists. With two distinct, substituted benzene rings, the potential for misassignment of proton and carbon signals is significant. Simple 1D ¹H and ¹³C NMR spectra provide the foundational chemical shift and multiplicity data, but they often fall short in definitively connecting the various spin systems across the ester linkage.
To address this, we turn to a suite of 2D NMR experiments:
COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) couplings within each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): To directly link each proton to its attached carbon (¹J-coupling).
HMBC (Heteronuclear Multiple Bond Correlation): To probe longer-range (²J and ³J) correlations between protons and carbons, crucially, across the ester bond and to quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations, providing insights into the molecule's preferred conformation.
Experimental Workflow: A Self-Validating Approach
The power of this multi-technique approach lies in its inherent self-validation. Each experiment provides a piece of the structural puzzle, and the consistency of these pieces across all datasets provides a high degree of confidence in the final assignment.
Caption: Experimental workflow for 2D NMR-based structural validation.
Detailed Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific NMR spectrometer and sample concentration.
Sample Preparation
Dissolve approximately 10-20 mg of 2-chloro-4-formylphenyl 2-chlorobenzoate in 0.6 mL of deuterated chloroform (CDCl₃).
Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.
Ensure the sample height is at least 4.5 cm to optimize shimming.[4]
NMR Data Acquisition
All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a probe capable of performing gradient-enhanced experiments.
1. 1D ¹H and ¹³C Spectra:
Acquire standard 1D ¹H and ¹³C{¹H} spectra to determine the chemical shift ranges and to ensure proper shimming.[5]
Spectral Width (F2 and F1): Set to encompass all proton signals.
Number of Scans (NS): 16-32.
Number of Increments (F1): 256-512.
Mixing Time (d8): 0.5-1.0 s.
Data Interpretation and Structural Assembly
The following tables summarize the expected correlations for 2-chloro-4-formylphenyl 2-chlorobenzoate. The numbering scheme used for the atoms is provided below.
Numbering Scheme for 2-chloro-4-formylphenyl 2-chlorobenzoate
Caption: Atom numbering for spectral assignment.
Table 1: Expected ¹H-¹H COSY Correlations
Proton 1
Correlates with Proton 2
Interpretation
H3'
H4'
Vicinal coupling in the 2-chlorobenzoate ring.
H4'
H3', H5'
Vicinal coupling in the 2-chlorobenzoate ring.
H5'
H4', H6'
Vicinal coupling in the 2-chlorobenzoate ring.
H6'
H5'
Vicinal coupling in the 2-chlorobenzoate ring.
H3
H5
Meta-coupling in the 2-chloro-4-formylphenyl ring.
H5
H3, H6
Meta and ortho coupling, respectively.
H6
H5
Ortho coupling in the 2-chloro-4-formylphenyl ring.
This experiment confirms the two separate spin systems of the aromatic rings.
Table 2: Expected ¹H-¹³C HSQC Correlations (¹JCH)
Proton
Correlates with Carbon
Interpretation
H3'
C3'
Direct C-H bond in the 2-chlorobenzoate ring.
H4'
C4'
Direct C-H bond in the 2-chlorobenzoate ring.
H5'
C5'
Direct C-H bond in the 2-chlorobenzoate ring.
H6'
C6'
Direct C-H bond in the 2-chlorobenzoate ring.
H3
C3
Direct C-H bond in the 2-chloro-4-formylphenyl ring.
H5
C5
Direct C-H bond in the 2-chloro-4-formylphenyl ring.
H6
C6
Direct C-H bond in the 2-chloro-4-formylphenyl ring.
Aldehyde H
Aldehyde C
Direct C-H bond of the formyl group.
This experiment unambiguously assigns the carbons directly attached to protons.
Table 3: Key Expected ¹H-¹³C HMBC Correlations (²JCH and ³JCH)
Proton
Correlates with Carbon(s)
Interpretation
H6'
C=O, C2', C4'
Confirms connectivity within the 2-chlorobenzoate moiety and links the ring to the ester carbonyl.
H3'
C1', C5'
Further confirms connectivity within the 2-chlorobenzoate ring.
H3
C1, C5, C-Cl
Confirms connectivity within the 2-chloro-4-formylphenyl ring.
H6
C4, C2, C=O
Crucial correlation linking the 2-chloro-4-formylphenyl ring to the ester carbonyl, confirming the overall structure.
Aldehyde H
C4, C3, C5
Confirms the position of the formyl group at C4.
The HMBC experiment is pivotal as it establishes the connectivity between the two aromatic rings via the ester linkage, a connection not observable through COSY or HSQC.
Caption: Key HMBC correlations for structural validation.
Table 4: Key Expected ¹H-¹H NOESY Correlations
Proton 1
Correlates with Proton 2
Interpretation
H6'
H6, H3
Through-space proximity suggests a preferred conformation where the two aromatic rings are not perpendicular.
Aldehyde H
H3, H5
Confirms the orientation of the formyl group.
The NOESY experiment provides conformational information, which can be critical for understanding biological activity. For small molecules (MW < ~600), NOESY is the preferred technique over ROESY.[7]
Comparative Analysis and Conclusion
While each 2D NMR technique provides valuable information, no single experiment is sufficient for the complete and unambiguous structural validation of 2-chloro-4-formylphenyl 2-chlorobenzoate.
COSY is excellent for defining individual spin systems but cannot connect them across heteroatoms or quaternary carbons.
HSQC is highly efficient at assigning protonated carbons but provides no information about connectivity between these units.
HMBC is arguably the most powerful tool in this context, as it bridges the gaps left by COSY and HSQC, establishing long-range connectivity and allowing for the assignment of non-protonated carbons. The cross-peak between H6 and the ester carbonyl is the definitive piece of evidence confirming the overall molecular structure.
NOESY complements the through-bond data by providing through-space information, offering insights into the three-dimensional structure of the molecule.[3][8]
By employing this comprehensive suite of 2D NMR experiments, a self-validating dataset is generated. The correlations observed in one experiment must be consistent with the data from the others. For example, the proton-proton couplings seen in the COSY spectrum must correspond to protons on carbons that are shown to be in proximity by HMBC correlations. This cross-validation across multiple, independent experiments provides the highest possible confidence in the assigned structure, a critical requirement for advancing compounds in research and development pipelines.
References
Stanford University NMR Facility. Types of Two Dimensional Experiments. Stanford University. [Link]
Reddit. (2018, November 29). What is the difference between NOESY and ROESY for NMR? r/chemistry. [Link]
University of Wisconsin-Madison. NOESY and EXSY. [Link]
Decatur, J. (2018, August 8). NOESY and ROESY. Hamilton College. [Link]
The Royal Society of Chemistry. (2016). Supplementary Information. [Link]
Oregon State University. (2014, March 9). NMR Analysis of Substituted Benzophenones. [Link]
Koczoń, P., Barańska, H., & Lewandowski, W. (2002). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Asian Journal of Physics, 11(1), 69-75. [Link]
Abraham, R. J., & Mobli, M. (2002). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 40(12), 745-752. [Link]
Rowlands, J. B., Jonsson, L., Goodman, J. M., Howe, P. W. A., Czechtizky, W., Leek, T., & Lewis, R. J. (2025, October 9). Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy. RSC Publishing. [Link]
ACS Publications. (2004, April 10). Through-Bonds and Through-Space Solid-State NMR Correlations at Natural Isotopic Abundance: Signal Assignment and Structural Study of Simvastatin. The Journal of Physical Chemistry A. [Link]
National Center for Biotechnology Information. Constant-time 2D and 3D through-bond correlation NMR spectroscopy of solids under 60 kHz MAS. [Link]
CORE. (2020). A review on nuclear Overhauser enhancement (NOE) and rotating-frame Overhauser effect (ROE) NMR techniques in food science. [Link]
Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]
University of California, Santa Barbara. NMR Data Acquisition and Processing Procedure. [Link]
American Laboratory. (2012, January 10). Automated Structure Verification by NMR, Part 1: Lead Optimization Support in Drug Discovery. [Link]
Oregon State University. (2014, December 17). 2D NMR. [Link]
Biological Magnetic Resonance Bank. bmse000438 4-Chlorobenzoic Acid at BMRB. [Link]
Reddit. (2017, November 4). NMR coupling, through bond or spatial? Or does it depend on type of NMR used? [Link]
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]
SpectraBase. 2-Chlorobenzoic acid - Optional[13C NMR] - Chemical Shifts. [Link]
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
Journal of the American Chemical Society. (2022, June 10). Distinguishing “Through-Space” from “Through-Bonds” Contribution in Indirect Nuclear Spin–Spin Coupling: General Approaches Applied to Complex JPP and JPSe Scalar Couplings. [Link]
Washington University in St. Louis. Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]
San Diego State University NMR Facility. 7) Common 2D (COSY, HSQC, HMBC). [Link]
Encyclopedia of Magnetic Resonance. NMR Data Processing. [Link]
AIP Publishing. (2021). Synthesis, Characterization and in Silico Study of 4-(4,5- Diphenyl-1H-Imidazol-2-yl) Phenyl 4-Chlorobenzoate as Lactate Dehydrogenase Inhibitor. [Link]
National Center for Biotechnology Information. 4-Formyl-2-nitrophenyl 2-chlorobenzoate. [Link]
MDPI. (2023, November 16). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. [Link]
PubMed. (2014, October 15). NMR structure validation in relation to dynamics and structure determination. [Link]
SpectraBase. 2-Chlorobenzaldehyde - Optional[13C NMR] - Chemical Shifts. [Link]
Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. [Link]
Spectroscopy. Interpreting the Spectra of Substituted Benzene Rings. [Link]
Wiley. Understanding 1D and 2D NMR Spectra of Organic Compounds. [Link]
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]
PubMed. (2007). Conformations of substituted benzophenones. [Link]
PubMed. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [Link]